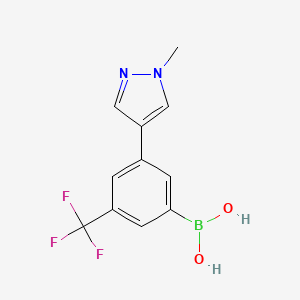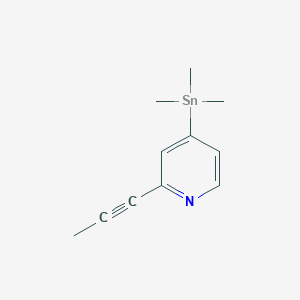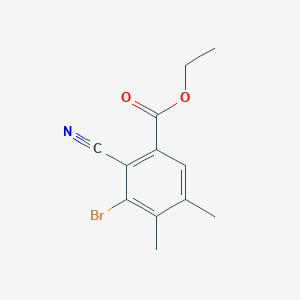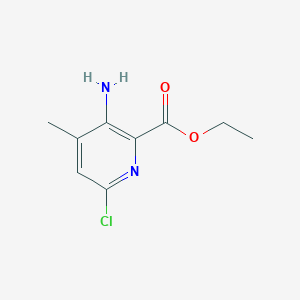
Ethyl 3-amino-6-chloro-4-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-6-chloro-4-methylpicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-chloro-4-methylpicolinate typically involves the reaction of 3-amino-6-chloro-4-methylpyridine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-amino-6-chloro-4-methylpyridine and ethyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the controlled reaction under optimized conditions, and the purification of the final product to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-6-chloro-4-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may result in hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-6-chloro-4-methylpicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-6-chloro-4-methylpicolinate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through pathways involving enzyme inhibition or receptor binding, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-amino-4-methylpicolinate: Lacks the chloro substituent.
Ethyl 3-amino-6-chloropicolinate: Lacks the methyl group.
Ethyl 3-amino-4-chloro-6-methylpicolinate: Different substitution pattern on the pyridine ring.
Uniqueness
Ethyl 3-amino-6-chloro-4-methylpicolinate is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
ethyl 3-amino-6-chloro-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)8-7(11)5(2)4-6(10)12-8/h4H,3,11H2,1-2H3 |
Clave InChI |
RAYLTRNNXWHJSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC(=N1)Cl)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



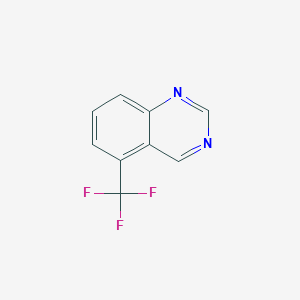
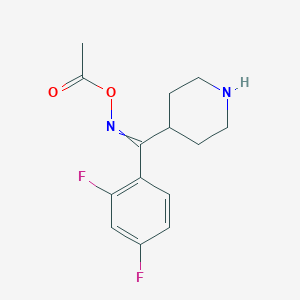
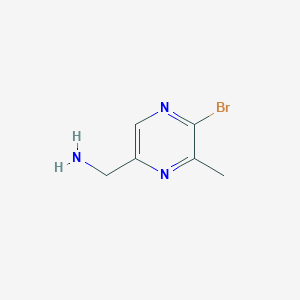


![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)


![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
